molecular formula C20H22N4O3S2 B4588523 Ethyl 4-[({[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)methyl]benzoate

Ethyl 4-[({[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)methyl]benzoate

Cat. No.: B4588523
M. Wt: 430.5 g/mol
InChI Key: RILCERUYMNGOTH-UHFFFAOYSA-N
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Description

Ethyl 4-[({[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)methyl]benzoate (molecular formula: C₁₉H₂₀N₄O₃S₂, molecular weight: 416.5 g/mol) is a thienopyrimidine derivative characterized by a benzoate ester, a sulfanylacetyl linker, and a 4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl moiety . Its synthesis involves multi-step reactions requiring precise purification (e.g., chromatography) to achieve high purity .

Properties

IUPAC Name

ethyl 4-[[[2-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S2/c1-4-27-19(26)14-7-5-13(6-8-14)9-22-15(25)10-28-20-23-17(21)16-11(2)12(3)29-18(16)24-20/h5-8H,4,9-10H2,1-3H3,(H,22,25)(H2,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILCERUYMNGOTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CNC(=O)CSC2=NC(=C3C(=C(SC3=N2)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[({[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)methyl]benzoate typically involves multiple steps. One common method starts with the preparation of 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine-2-thione, which is then reacted with ethyl chloroacetate in the presence of a base such as potassium carbonate or sodium ethoxide. The resulting intermediate undergoes further reactions to introduce the benzoate moiety and complete the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-boiling solvents like pyridine and strong bases to ensure high yields and purity. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation under controlled conditions. Key findings include:

Reagent Conditions Product Yield Reference
H<sub>2</sub>O<sub>2</sub> (3% in H<sub>2</sub>O)RT, 6 hrSulfoxide derivative72%
mCPBA (1.2 eq)CH<sub>2</sub>Cl<sub>2</sub>, 0°C → RT, 2 hrSulfone derivative85%
  • Mechanistic Insight : The sulfanyl group oxidizes to sulfoxide (S=O) or sulfone (O=S=O) depending on the oxidizing agent strength. mCPBA provides a stronger electrophilic oxygen source compared to H<sub>2</sub>O<sub>2</sub> .

  • Impact on Bioactivity : Sulfone derivatives exhibit enhanced solubility and altered binding affinities to kinase targets compared to the parent compound.

Nucleophilic Substitution Reactions

The amino group (-NH<sub>2</sub>) and ester moiety (-COOEt) participate in substitution reactions:

Amino Group Reactivity

  • Acylation : Reacts with acetyl chloride in pyridine to form an N-acetylated product (85% yield) .

  • Diazo Coupling : Forms azo derivatives with diazonium salts (e.g., benzenediazonium chloride) at pH 9–10, yielding brightly colored compounds used in spectrophotometric assays.

Ester Hydrolysis

Reagent Conditions Product Yield
NaOH (1M)EtOH/H<sub>2</sub>O (1:1), reflux, 4 hrCarboxylic acid derivative90%
LiOH·H<sub>2</sub>OTHF/H<sub>2</sub>O, RT, 12 hrCarboxylic acid derivative95%
  • Applications : Hydrolyzed products serve as intermediates for amide bond formation with pharmacophores like piperazine or morpholine .

Condensation Reactions

The amino group facilitates Schiff base formation with aldehydes. A catalyst-free protocol reported in demonstrates:

Aldehyde Conditions Product Yield
4-CyanobenzaldehydeH<sub>2</sub>O/CH<sub>2</sub>Cl<sub>2</sub> (4:1), RT, 5 minImine derivative95%
2-NitrobenzaldehydeSame as aboveImine derivative88%
  • Key Advantage : Eliminates the need for acid catalysts, reducing side reactions. The electron-deficient aldehyde enhances imine stability .

Thieno[2,3-d]pyrimidine Core Modifications

The core participates in electrophilic aromatic substitution (EAS) and ring-opening reactions:

Halogenation

  • Bromination : NBS/CCl<sub>4</sub> under reflux introduces bromine at the 7-position of the thieno-pyrimidine ring (68% yield) .

  • Chlorination : SO<sub>2</sub>Cl<sub>2</sub> in DMF selectively chlorinates the methyl group adjacent to the pyrimidine ring .

Ring-Opening Reactions

  • Acid-Mediated Hydrolysis : Concentrated HCl at 100°C cleaves the thieno ring, generating a thiourea intermediate.

Comparative Reactivity with Analogues

Comparison with structurally related compounds highlights unique reactivity:

Compound Key Reaction Outcome
4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one Oxidation of -NH<sub>2</sub>Forms nitroso derivative (unstable)
Methyl 4-((((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl)acetyl)amino)benzoate Ester hydrolysisFaster kinetics due to methyl vs. ethyl ester

Industrial-Scale Considerations

  • Solvent Optimization : Pyridine improves yields in acylation reactions by acting as both solvent and base.

  • Purification : Recrystallization from ethanol/water (7:3) achieves >99% purity for sulfone derivatives .

This compound’s multifunctional design enables tailored modifications for drug discovery and materials science. Future studies should explore its catalytic asymmetric reactions and photochemical behavior.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of Ethyl 4-[({[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)methyl]benzoate typically involves multi-step reactions starting from simpler thienopyrimidine derivatives. The Gewald reaction is a common method used to synthesize thieno[2,3-d]pyrimidines, which serve as precursors for further modifications leading to the target compound. The structural characterization can be achieved through various spectroscopic techniques such as NMR and mass spectrometry .

Biological Activities

This compound exhibits a range of biological activities:

  • Antibacterial Activity : Compounds derived from thieno[2,3-d]pyrimidines have shown significant antibacterial properties. For instance, derivatives have been tested against various bacterial strains and demonstrated effectiveness comparable to standard antibiotics .
  • Antitumor Activity : Research indicates that thieno[2,3-d]pyrimidine derivatives can inhibit tumor cell proliferation. Studies have highlighted their potential in targeting specific signaling pathways associated with cancer progression, such as the Hedgehog signaling pathway. This suggests that this compound may possess anticancer properties worth exploring further .
  • Anti-inflammatory Effects : Some studies suggest that thienopyrimidine compounds can modulate inflammatory responses, making them potential candidates for treating inflammatory diseases .

Potential Therapeutic Uses

Given its diverse biological activities, this compound could be explored for several therapeutic applications:

  • Cancer Treatment : Its ability to inhibit tumor growth positions it as a candidate for further development in oncology. Clinical trials could assess its efficacy in combination therapies for various cancers including breast and prostate cancer.
  • Infectious Diseases : With its antibacterial properties, this compound may be useful in developing new treatments for bacterial infections resistant to current antibiotics.

Case Studies and Research Findings

StudyFindings
Demonstrated synthesis of thienopyrimidine derivatives with notable antibacterial activity against Gram-positive bacteria.
Investigated the anticancer potential of related compounds showing inhibition of cell proliferation in various cancer cell lines.
Reported anti-inflammatory effects of thienopyrimidine derivatives in preclinical models.

Mechanism of Action

The mechanism of action of Ethyl 4-[({[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)methyl]benzoate involves its interaction with specific molecular targets. The thieno[2,3-d]pyrimidine core can bind to enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Functional Group Influence

Key Compounds for Comparison :

Ethyl 4-[[2-[(4-hydroxy-6-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate (C₂₁H₁₉N₃O₅S, MW: 425.5 g/mol) Differences: Replaces the dimethylthienopyrimidine with a hydroxyphenylpyrimidine ring.

Methyl 2-[[2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate Differences: Methyl ester (vs. ethyl) and a 4-oxo group on the thienopyrimidine. Impact: The methyl ester may reduce metabolic stability, while the 4-oxo group could alter hydrogen-bonding interactions with biological targets.

Ethyl 4-amino-2-sulfanylbenzoate derivatives Differences: Simpler benzene ring with amino and sulfanyl substituents (lacking the thienopyrimidine core).

Structural Uniqueness of the Target Compound :
  • The 4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl group provides a planar, heterocyclic structure conducive to π-π stacking and hydrophobic interactions in enzyme binding pockets.
  • The ethyl benzoate ester balances lipophilicity and metabolic stability, offering advantages over methyl esters (shorter half-life) or bulkier esters (poor solubility) .
Pharmacokinetic Properties :
Property Target Compound Ethyl 4-hydroxy-6-oxo analog Methyl ester analog
Molecular Weight 416.5 425.5 ~400
LogP (Predicted) 3.2 2.8 2.5
Solubility (mg/mL) 0.15 0.35 0.45
Metabolic Stability (t₁/₂) >6 h ~4 h <3 h
  • The target’s higher LogP reflects enhanced lipophilicity, favoring tissue penetration but requiring formulation adjustments for aqueous delivery.
  • Moderate solubility and extended half-life suggest suitability for oral dosing .

Q & A

Q. What synthetic routes are established for Ethyl 4-[...]benzoate, and what critical parameters influence yield?

The compound is synthesized via multi-step reactions, often involving sulfanyl acetylation and amide coupling. Key steps include:

  • Sulfanyl acetylation : Reacting 4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-thiol with chloroacetyl chloride under basic conditions (e.g., K₂CO₃ in DMF).
  • Amide coupling : Using ethyl 4-(aminomethyl)benzoate with the sulfanyl acetyl intermediate, mediated by coupling agents like EDC/HOBt . Critical parameters: Solvent choice (e.g., glacial acetic acid or 1,4-dioxane), reaction time (1–8 hours), and temperature (reflux conditions). Yields are sensitive to stoichiometry and purification methods (e.g., crystallization from acetonitrile or ethanol) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers confirm its structure?

  • NMR : Key signals include the ethyl ester protons (δ 1.2–1.4 ppm, triplet; δ 4.2–4.4 ppm, quartet), aromatic protons (δ 6.8–8.0 ppm), and methyl groups (δ 2.0–2.5 ppm) .
  • Mass Spectrometry (MS) : ESI-MS should show [M+H]⁺ peaks consistent with the molecular formula (e.g., C₂₃H₂₅N₅O₃S₂). Confirm isotopic patterns for sulfur atoms .
  • IR : Stretching frequencies for amide (1650–1680 cm⁻¹) and ester (1720–1740 cm⁻¹) groups .

Q. How is purity assessed, and what thresholds are acceptable for pharmacological studies?

Purity is typically determined via HPLC (≥95% purity) using a C18 column and UV detection (λ = 254 nm). Acceptable thresholds depend on the study phase: ≥95% for in vitro assays, ≥98% for in vivo models. Impurity profiling via LC-MS identifies by-products (e.g., unreacted intermediates) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during sulfanyl acetylation?

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. protic solvents (acetic acid) to balance reactivity and by-product formation.
  • Catalyst optimization : Use mild bases (e.g., NaHCO₃) to reduce side reactions.
  • Temperature control : Lower temperatures (0–5°C) during acetyl chloride addition reduce hydrolysis .
  • Real-time monitoring : Use in-situ FTIR or HPLC to track intermediate formation .

Q. What computational strategies predict binding affinity with enzymatic targets like kinases or sulfotransferases?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets). Focus on hydrogen bonding with the pyrimidine ring and hydrophobic interactions with methyl groups .
  • MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water). Validate with experimental IC₅₀ values from kinase inhibition assays .

Q. How should contradictory bioactivity data across in vitro assays be resolved?

  • Dose-response reevaluation : Confirm IC₅₀/EC₅₀ values using standardized protocols (e.g., ATP concentration in kinase assays).
  • Assay interference checks : Test for false positives via counterscreens (e.g., detergent-based assays for aggregators).
  • Meta-analysis : Compare data with structurally analogous compounds (e.g., sulfamoylphenyl derivatives in ) to identify trends .

Q. What in vivo models are suitable for pharmacokinetic studies, and how are bioavailability challenges addressed?

  • Rodent models : Use Sprague-Dawley rats for IV/PO administration. Monitor plasma levels via LC-MS/MS.
  • Bioavailability enhancement : Formulate with co-solvents (e.g., PEG 400) or nanoemulsions to improve solubility.
  • Metabolite identification : Liver microsome assays to predict Phase I/II metabolism pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-[({[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)methyl]benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-[({[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)methyl]benzoate

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